N-(4-aminophenyl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(4-aminophenyl)-4-fluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring substituted with an amino group and a fluorine atom, making it a unique structure with potential biological activities.
Mechanism of Action
Target of Action
Similar compounds such as benzimidazole and dapsone have been known to interact with enzymes like Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase and inhibit the synthesis of dihydrofolic acid . These enzymes play crucial roles in various biochemical pathways.
Mode of Action
For instance, some benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties have been found to exhibit antimicrobial activity and a membrane perturbing mode of action .
Biochemical Pathways
Similar compounds like 4-aminobiphenyl have been known to undergo metabolic processes involving enzymes like cytochrome p450 1a2 .
Result of Action
For instance, some benzothiazole derivatives have been found to exhibit antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminophenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminophenylamine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Fluorobenzenesulfonyl chloride+4-Aminophenylamine→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in N-(4-aminophenyl)-4-fluorobenzenesulfonamide can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions:
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: N-(4-acylaminophenyl)-4-fluorobenzenesulfonamide
Oxidation: 4-fluorobenzenesulfonic acid derivatives
Reduction: this compound derivatives with reduced functional groups
Scientific Research Applications
Chemistry: N-(4-aminophenyl)-4-fluorobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes and modulate their activity, making it a valuable tool in biochemical studies.
Medicine: The compound has potential applications in medicinal chemistry as an antimicrobial agent. Its sulfonamide group is known to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
Comparison with Similar Compounds
- N-(4-aminophenyl)benzenesulfonamide
- N-(4-aminophenyl)-4-chlorobenzenesulfonamide
- N-(4-aminophenyl)-4-methylbenzenesulfonamide
Comparison: N-(4-aminophenyl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, stability, and binding affinity to molecular targets compared to its non-fluorinated analogs. This makes it a valuable compound for developing new drugs and chemical intermediates.
Properties
IUPAC Name |
N-(4-aminophenyl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMPABCBSLHARG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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